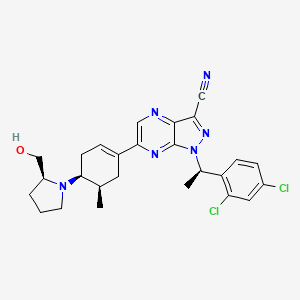

CCR4 antagonist 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H28Cl2N6O |

|---|---|

Molekulargewicht |

511.4 g/mol |

IUPAC-Name |

1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[(4S,5R)-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-methylcyclohexen-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile |

InChI |

InChI=1S/C26H28Cl2N6O/c1-15-10-17(5-8-24(15)33-9-3-4-19(33)14-35)23-13-30-25-22(12-29)32-34(26(25)31-23)16(2)20-7-6-18(27)11-21(20)28/h5-7,11,13,15-16,19,24,35H,3-4,8-10,14H2,1-2H3/t15-,16-,19+,24+/m1/s1 |

InChI-Schlüssel |

KQZLRWGGWXJPOS-NLFPWZOASA-N |

Isomerische SMILES |

C[C@@H]1CC(=CC[C@@H]1N2CCC[C@H]2CO)C3=CN=C4C(=NN(C4=N3)[C@H](C)C5=C(C=C(C=C5)Cl)Cl)C#N |

Kanonische SMILES |

CC1CC(=CCC1N2CCCC2CO)C3=CN=C4C(=NN(C4=N3)C(C)C5=C(C=C(C=C5)Cl)Cl)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of CCR4 Antagonism: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core mechanism of action of C-C chemokine receptor type 4 (CCR4) antagonists. CCR4 has emerged as a significant therapeutic target in immuno-oncology and inflammatory diseases due to its critical role in mediating the migration of key immunosuppressive and pro-inflammatory T-cell subsets. This document provides a comprehensive overview of the CCR4 signaling pathway, the mechanisms by which antagonists inhibit its function, quantitative data on various antagonists, and detailed experimental protocols for their characterization.

The CCR4 Receptor and its Ligands: A Central Axis in Immune Cell Trafficking

C-C chemokine receptor type 4 (CCR4) is a G-protein coupled receptor (GPCR) predominantly expressed on T-helper 2 (Th2) cells, regulatory T-cells (Tregs), and Th17 cells. Its endogenous ligands are the chemokines CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC). The interaction between CCR4 and its ligands is a pivotal signaling axis that governs the migration of these T-cell subsets from the bloodstream into tissues, particularly the skin and tumor microenvironment. This targeted migration is crucial in the pathogenesis of various allergic inflammatory diseases and in creating an immunosuppressive milieu that allows tumors to evade immune destruction.

Mechanism of Action: How CCR4 Antagonists Disrupt Immune Cell Migration

CCR4 antagonists function by disrupting the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22, thereby inhibiting the downstream signaling cascades that lead to chemotaxis. There are two primary classes of CCR4 antagonists, each with a distinct mechanism of action:

-

Monoclonal Antibodies (mAbs): The most prominent example is Mogamulizumab . This humanized IgG1 monoclonal antibody binds to the N-terminal domain of the CCR4 receptor.[1][2] Its primary mechanism of action is not direct blockade of the ligand-binding site, but rather the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[3][4] By binding to CCR4 on the surface of malignant or pathogenic T-cells, Mogamulizumab's Fc region (which is defucosylated to enhance binding affinity) is recognized by Fcγ receptors on natural killer (NK) cells, leading to the targeted killing of the CCR4-expressing cells.

-

Small Molecule Inhibitors: These antagonists, such as FLX475, RPT193, and GSK2239633, typically function as allosteric inhibitors .[5] They bind to a site on the CCR4 receptor that is topographically distinct from the orthosteric site where the natural ligands (CCL17 and CCL22) bind. This allosteric binding induces a conformational change in the receptor that prevents the ligands from binding or activating it, thus blocking downstream signaling. Some small molecule antagonists have been shown to bind to intracellular portions of the receptor. This approach offers the advantage of inhibiting Treg migration into the tumor microenvironment without causing systemic depletion of these cells.

The CCR4 Signaling Cascade

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling pathways through its coupling with heterotrimeric G-proteins, primarily of the Gαi family. This initiates a cascade of events culminating in cellular chemotaxis.

Key downstream events include:

-

Phospholipase C (PLC) Activation: The Gβγ subunit of the activated G-protein stimulates PLC-β isoforms (specifically PLC-β2 and PLC-β3 in immune cells). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic calcium is a critical signal for cell migration.

-

PI3K/Akt and MAPK/ERK Pathway Activation: CCR4 activation also stimulates the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of the MEK/ERK signaling cascade is a crucial component of the cellular response leading to chemotaxis.

Quantitative Data on CCR4 Antagonists

The potency of CCR4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response (e.g., chemotaxis, calcium flux), while the Ki value is a measure of the binding affinity of the antagonist to the receptor.

Table 1: Potency of Small Molecule CCR4 Antagonists

| Compound Name | Assay Type | Target/Cell Line | Ligand | IC50 / pIC50 | Ki / pKi | Reference(s) |

| FLX475 | Calcium Flux | CCR4-expressing cells | CCL22 | IC50: 40 nM | - | |

| Chemotaxis (CTX) | Treg cells | CCL22 | IC50: 70 nM | - | ||

| RPT193 (Zelnecirnon) | Chemotaxis | Th2 cells | CCL17/CCL22 | IC50: ~370 nM | - | |

| GSK2239633 | Radioligand Binding | Human CCR4 | [¹²⁵I]-TARC (CCL17) | pIC50: 7.96 | - | |

| F-actin Polymerization | CD4⁺ CCR4⁺ T-cells | TARC (CCL17) | pA₂: 7.11 | - | ||

| AZD2098 | Radioligand Binding | Human CCR4 | - | pIC50: 7.8 | - | |

| C-021 | Chemotaxis | Human cells | - | IC50: 140 nM | - | |

| [³⁵S]GTPγS Binding | Human CCR4 | CCL22 | IC50: 18 nM | - | ||

| CCR4 antagonist 4 | Radioligand Binding | CCR4 | - | IC50: 20 nM | - | [MedchemExpress] |

| Chemotaxis | - | MDC (CCL22) | IC50: 7 nM | - | [MedchemExpress] | |

| Calcium Mobilization | - | MDC (CCL22) | IC50: 3 nM | - | [MedchemExpress] | |

| Compound 1 | Radioligand Binding | CCR4 | [¹²⁵I]-CCL17 | - | pKi: 8.70 | |

| Compound 2 | Radioligand Binding | CCR4 | [¹²⁵I]-CCL17 | - | pKi: 9.10 | |

| Compound 3 | Radioligand Binding | CCR4 | [¹²⁵I]-CCL17 | - | pKi: 9.04 | |

| Compound 4 | Radioligand Binding | CCR4 | [¹²⁵I]-CCL17 | - | pKi: 8.74 |

Note: pIC50 is the negative logarithm of the IC50 value in molar concentration. pA₂ is a measure of antagonist potency derived from functional assays. A direct comparison between IC50 and Ki values should be made with caution as they are determined under different experimental conditions.

Table 2: Properties of Mogamulizumab (Anti-CCR4 mAb)

| Property | Description | Reference(s) |

| Target | C-C chemokine receptor 4 (CCR4) | |

| Binding Site | N-terminal domain of CCR4 | |

| Mechanism of Action | Antibody-Dependent Cellular Cytotoxicity (ADCC) | |

| Binding Affinity | High affinity |

Experimental Protocols for CCR4 Antagonist Characterization

The characterization of CCR4 antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the CCR4 receptor.

-

Principle: A radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17) is incubated with cells or membranes expressing the CCR4 receptor. The binding of the radioligand is then competed with increasing concentrations of the unlabeled antagonist. The concentration of the antagonist that displaces 50% of the radioligand binding is the IC50 value, from which the Ki can be calculated.

-

Methodology:

-

Membrane Preparation: Cells expressing CCR4 are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: Membranes are incubated with a fixed concentration of radiolabeled ligand and varying concentrations of the test antagonist in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters (representing bound ligand) is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition versus antagonist concentration, and the IC50 is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block ligand-induced intracellular calcium mobilization.

-

Principle: Cells expressing CCR4 are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and subsequent PLC activation, the release of intracellular calcium causes a change in the fluorescence of the dye, which can be measured in real-time.

-

Methodology:

-

Cell Culture: A cell line stably expressing CCR4 (e.g., CHO-K1 or HEK293 cells) is cultured to confluency in multi-well plates.

-

Dye Loading: The cells are incubated with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM), which enters the cells and is cleaved to its active form.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CCR4 antagonist.

-

Ligand Stimulation and Detection: A CCR4 agonist (e.g., CCL22) is added, and the change in fluorescence is immediately measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Data Analysis: The antagonist's ability to inhibit the ligand-induced calcium signal is used to calculate an IC50 value.

-

Chemotaxis Assay

This assay directly assesses the primary biological function of CCR4 – mediating cell migration.

-

Principle: The migration of CCR4-expressing cells towards a chemokine gradient is measured in a transwell chamber. The ability of an antagonist to block this migration is quantified.

-

Methodology:

-

Cell Preparation: CCR4-expressing cells (e.g., purified Tregs or a T-cell line like HUT78) are labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Assay Setup: A transwell plate with a porous membrane separating an upper and lower chamber is used. The lower chamber is filled with media containing a CCR4 ligand (e.g., CCL17 or CCL22) to create a chemoattractant gradient.

-

Antagonist Treatment: The cells are pre-incubated with the antagonist before being added to the upper chamber.

-

Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence or by direct cell counting using a flow cytometer or an image cytometer.

-

Data Analysis: The percentage of migration inhibition at different antagonist concentrations is used to determine the IC50.

-

Conclusion

CCR4 antagonists represent a promising therapeutic strategy for a range of diseases characterized by the pathogenic infiltration of Th2, Treg, and Th17 cells. The two main classes of antagonists, monoclonal antibodies and small molecule inhibitors, employ distinct mechanisms—ADCC and allosteric inhibition, respectively—to disrupt the CCR4 signaling axis. A thorough understanding of the CCR4 signaling pathway and the application of robust experimental protocols for antagonist characterization are essential for the successful development of novel and effective CCR4-targeted therapies. The quantitative data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. rapt.com [rapt.com]

- 3. Identification of chemokine receptor CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of CCR4 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CCR4 antagonist 2, also known as Compound 31. This potent and selective small molecule inhibitor of the C-C chemokine receptor 4 (CCR4) has demonstrated significant potential in the realm of immuno-oncology by inhibiting the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. This document details the quantitative biological data, comprehensive experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to CCR4 and its Role in Immuno-Oncology

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking. Its primary ligands, CCL17 (TARC) and CCL22 (MDC), are key chemoattractants for various T cell subsets, including Th2 cells and, significantly, regulatory T cells (Tregs). In the context of cancer, the recruitment of Tregs to the tumor microenvironment (TME) is a major mechanism of immune evasion, as these cells suppress the activity of cytotoxic T lymphocytes that would otherwise attack tumor cells.

By blocking the interaction between CCR4 and its ligands, CCR4 antagonists can inhibit the infiltration of Tregs into the TME, thereby enhancing the anti-tumor immune response. This strategy has emerged as a promising approach in cancer immunotherapy, with the potential to be used as a standalone treatment or in combination with other immunotherapies like checkpoint inhibitors.

Discovery of this compound (Compound 31)

This compound (Compound 31) was identified through a medicinal chemistry campaign aimed at developing potent, selective, and orally bioavailable small molecule inhibitors of CCR4. The core structure is a pyrazolo[1,5-a]pyrimidine scaffold, which was systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure:

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro functional assays. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value (nM) | Cell Line | Ligand |

| Calcium Flux | IC50 | 40 | CHO-K1 expressing human CCR4 | CCL22 |

| Chemotaxis | IC50 | 70 | CCRF-CEM | CCL22 |

Table 1: In Vitro Potency of this compound (Compound 31) [1]

Synthesis of this compound (Compound 31)

The synthesis of this compound is a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the side chains. The general synthetic approach is outlined below. While the specific, step-by-step protocol with yields and characterization for each intermediate is detailed in the supporting information of the primary publication, the key transformations are described here.

The synthesis generally proceeds through the following key steps:

-

Formation of the pyrazole ring: This is typically achieved through the condensation of a hydrazine derivative with a β-keto nitrile or a similar precursor.

-

Construction of the pyrazolo[1,5-a]pyrimidine core: The pre-formed pyrazole is then cyclized with a suitable three-carbon synthon to form the fused bicyclic system.

-

Introduction of the side chains: The final steps involve the sequential addition of the (R)-1-(2,4-dichlorophenyl)ethylamine and the (piperidin-3-yl)methanol moieties to the pyrazolo[1,5-a]pyrimidine core, often through nucleophilic substitution reactions.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Calcium Flux Assay

This assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by ligand binding to CCR4.

-

Cell Line: CHO-K1 cells stably expressing human CCR4.

-

Reagents:

-

FLIPR Calcium 4 Assay Kit.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Agonist: Recombinant human CCL22.

-

Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

-

-

Protocol:

-

Plate CHO-K1-hCCR4 cells in a 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the FLIPR Calcium 4 dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Prepare a solution of CCL22 at a concentration that elicits a submaximal response (e.g., EC80).

-

Measure baseline fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Add the CCL22 solution to the wells and immediately measure the change in fluorescence over time.

-

The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.

-

Chemotaxis Assay

This assay assesses the ability of the antagonist to block the migration of CCR4-expressing cells towards a chemoattractant gradient.

-

Cell Line: CCRF-CEM cells (a human T cell line endogenously expressing CCR4).

-

Apparatus: Transwell migration plates (e.g., 96-well format with a 5 µm pore size polycarbonate membrane).

-

Reagents:

-

Assay Medium: RPMI 1640 supplemented with 1% BSA.

-

Chemoattractant: Recombinant human CCL22.

-

Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

-

Cell Viability/Quantification Reagent (e.g., CellTiter-Glo®).

-

-

Protocol:

-

Add assay medium containing various concentrations of CCL22 to the lower wells of the Transwell plate.

-

Resuspend CCRF-CEM cells in assay medium.

-

Incubate the cells with serial dilutions of this compound for 30 minutes at 37°C.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

After incubation, remove the upper inserts.

-

Quantify the number of migrated cells in the lower chamber using a suitable method, such as a luminescent cell viability assay.

-

The IC50 value is determined by plotting the percentage of inhibition of cell migration against the antagonist concentration.

-

Radioligand Binding Assay

This assay is used to determine the affinity of the antagonist for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes prepared from CHO-K1 cells stably expressing human CCR4.

-

Radioligand: [¹²⁵I]-CCL22 or a tritiated small molecule CCR4 antagonist.

-

Reagents:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

-

Non-specific binding control: A high concentration of a known unlabeled CCR4 ligand.

-

-

Protocol:

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled this compound.

-

For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of an unlabeled CCR4 ligand.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki (inhibitory constant) is calculated from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling pathways through its coupling with heterotrimeric G proteins, primarily of the Gi family.

Caption: CCR4 Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for Antagonist Evaluation

The general workflow for the discovery and characterization of a CCR4 antagonist like Compound 2 involves a series of sequential and parallel experimental stages.

Caption: General Workflow for CCR4 Antagonist Drug Discovery.

Conclusion

This compound (Compound 31) is a potent and selective inhibitor of the CCR4 receptor with promising activity in preclinical models of cancer. Its ability to block the migration of regulatory T cells into the tumor microenvironment highlights its potential as a valuable addition to the arsenal of cancer immunotherapies. The detailed synthetic route and robust in vitro characterization provide a solid foundation for further development and clinical investigation. This guide serves as a comprehensive resource for researchers in the field of drug discovery and immuno-oncology, providing the necessary technical details to understand and potentially build upon this important work.

References

The Intricate Dance of Structure and Activity: A Technical Guide to CCR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammation and various cancers. Its role in mediating the migration of key immune cell populations, such as T helper 2 (Th2) cells and regulatory T cells (Tregs), has spurred the development of antagonists to modulate its activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of small molecule CCR4 antagonists, detailing the experimental protocols used to characterize these compounds and visualizing the complex biological pathways they influence.

Structure-Activity Relationship of CCR4 Antagonauts

The quest for potent and selective CCR4 antagonists has led to the exploration of diverse chemical scaffolds. The following tables summarize the quantitative SAR data for several key classes of these inhibitors, highlighting the impact of structural modifications on their biological activity.

Quinoxaline Derivatives

A series of quinoxaline-based compounds have been investigated as CCR4 antagonists. The core structure and the substitutions at various positions play a crucial role in their potency.

| Compound ID | R1 | R2 | R3 | IC50 (nM) - GTPγS Binding | IC50 (nM) - Chemotaxis (Human) | IC50 (nM) - Chemotaxis (Mouse) |

| 1a | H | H | H | >1000 | >1000 | >1000 |

| 1b | 6,7-dimethoxy | cycloheptyl | 1,4'-bipiperidin-1'-yl | 18 | 140 | 39 |

| 1c | 6,7-dimethoxy | 4-chlorophenyl | 4-(3-(hydroxymethyl)piperidin-1-yl)piperidin-1-yl | - | Potent Inhibition | Potent Inhibition |

Table 1: Structure-activity relationship of quinoxaline-based CCR4 antagonists. Data shows that the introduction of dimethoxy groups at the 6 and 7 positions of the quinoxaline core, a cycloheptyl group at the N4 position, and a bipiperidine moiety at the C2 position significantly enhances the inhibitory activity in both GTPγS binding and chemotaxis assays[1][2]. Further optimization by replacing the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine resulted in a potent inhibitor of chemotaxis[2].

Indole and Naphthalene Sulfonamide Derivatives

Another prominent class of CCR4 antagonists is based on indole and naphthalene sulfonamide scaffolds. These compounds have shown promise in inhibiting CCR4-mediated cell recruitment.

| Compound ID | Core Scaffold | Key Substitutions | IC50 (nM) - Receptor Binding |

| 2a | Naphthalene sulfonamide | Halogenation of naphthalene ring, extended alkyl linker | Sub-micromolar |

| 2b | Indole | 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain | 8 |

Table 2: Structure-activity relationship of indole and naphthalene sulfonamide-based CCR4 antagonists. Optimization of an initial naphthalene sulfonamide hit through enantiomer resolution, halogenation, and extension of an alkyl linker led to sub-micromolar binding potency[3]. For the indole series, the presence of a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain was found to be crucial for high-affinity binding to the receptor[4].

Experimental Protocols

The characterization of CCR4 antagonists relies on a suite of in vitro assays that probe different aspects of receptor function. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a test compound for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of antagonist compounds to the CCR4 receptor.

Materials:

-

Membrane preparations from cells overexpressing human CCR4.

-

Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound or vehicle (for total binding) or a high concentration of a known CCR4 ligand (for non-specific binding).

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a CCR4 ligand.

Objective: To measure the inhibitory effect of antagonists on CCR4-mediated cell migration.

Materials:

-

CCR4-expressing cells (e.g., Hut78, a human T-cell lymphoma line).

-

Chemoattractant (e.g., CCL17 or CCL22).

-

Test compounds at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size).

-

24-well plates.

-

Cell viability dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Pre-incubate the CCR4-expressing cells with various concentrations of the test compound or vehicle for 30-60 minutes at 37°C.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cells to the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye like Calcein-AM, or by direct cell counting.

-

Generate a dose-response curve to determine the IC50 of the antagonist.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon CCR4 activation.

Objective: To evaluate the antagonist's effect on CCR4-mediated calcium signaling.

Materials:

-

CCR4-expressing cells (e.g., CHO-K1 cells stably expressing CCR4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR4 agonist (e.g., CCL22).

-

Test compounds at various concentrations.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Seed the CCR4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye for approximately 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the CCR4 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium flux and calculate the IC50.

GTPγS Binding Assay

This functional assay measures the first step in G protein activation following receptor stimulation and is a direct measure of receptor-G protein coupling.

Objective: To determine the effect of antagonists on agonist-stimulated GTPγS binding to G proteins coupled to CCR4.

Materials:

-

Membrane preparations from cells expressing CCR4.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

CCR4 agonist (e.g., CCL22).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, GDP, and the test compound or vehicle.

-

Add the CCR4 agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at room temperature for a defined time (e.g., 30-60 minutes).

-

If using a filtration method, terminate the reaction by rapid filtration and wash the filters. If using SPA beads, add the beads to capture the membranes.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the IC50 of the antagonist by analyzing its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: CCR4 Signaling Pathway

Caption: Experimental Workflow for CCR4 Antagonist Discovery

Caption: Logical Flow of a Structure-Activity Relationship Study

References

- 1. Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships study of two series of leukotriene B4 antagonists: novel indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CCR4 Antagonist 2: A Technical Guide

This document provides a comprehensive technical overview of the in vitro characterization of CCR4 antagonist 2, also identified as Compound 31. This small molecule is a potent and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in immune cell trafficking. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of chemokine receptor antagonism.

Data Presentation

The inhibitory activity of this compound was evaluated in various functional assays to determine its potency. The quantitative data from these experiments are summarized below.

Table 1: Functional Potency of this compound (Compound 31)

| Assay Type | Cell Line | Ligand Used | Endpoint | IC50 Value |

| Calcium Flux | CCR4-expressing cells | CCL22 | Inhibition of Ca²⁺ mobilization | 40 nM[1] |

| Chemotaxis | CCR4-expressing CEM cells | CCL22 | Inhibition of cell migration | 70 nM[1] |

Table 2: Selectivity Profile of this compound

| Target Class | Selectivity | Details |

| Chemokine Receptors | Selective | Representative compounds from the same series are reported to be selective against other chemokine receptors.[1] |

| GPCRs and Ion Channels | Selective | The compound series shows selectivity against a panel of other G protein-coupled receptors (GPCRs) and ion channels, including the hERG channel.[1] |

| Cytochrome P450 Enzymes | No significant inhibition | The compound series lacks inhibitory activity against common human CYP450 enzymes.[1] |

Mandatory Visualization

CCR4 Signaling Pathway

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands, such as CCL17 and CCL22, the receptor undergoes a conformational change that activates intracellular heterotrimeric G proteins. The dissociated Gβγ subunits can then activate downstream effector enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). Activation of PLC leads to an increase in intracellular calcium levels, while the PI3K pathway can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in cellular responses like chemotaxis.

Experimental Workflow

The in vitro characterization of this compound follows a logical progression. Initially, the antagonist's ability to bind to the CCR4 receptor is assessed, typically through a competitive radioligand binding assay to determine its binding affinity (Ki). Subsequently, functional assays are performed to measure the antagonist's potency (IC50) in blocking cellular responses mediated by receptor activation, such as calcium mobilization and chemotaxis.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the CCR4 receptor, allowing for the determination of the inhibitor constant (Ki).

Materials:

-

Cell membranes prepared from CCR4-expressing cells.

-

Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

-

Unlabeled this compound (test compound).

-

Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3% PEI).

-

FilterMate™ harvester or similar vacuum filtration device.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add buffer or a known non-specific ligand for total and non-specific binding (NSB) control wells, respectively.

-

Radioligand Addition: Add a fixed concentration of the radioligand to all wells.

-

Membrane Addition: Add the CCR4-expressing cell membrane preparation to initiate the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).

-

Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the log concentration of the antagonist. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the antagonist's ability to block ligand-induced intracellular calcium mobilization, a direct consequence of CCR4 activation.

Materials:

-

CCR4-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM, or Fluo-8).

-

Assay Buffer (e.g., HBSS with calcium and magnesium).

-

CCR4 ligand (e.g., CCL22).

-

This compound.

-

Positive control (e.g., Ionomycin).

-

Negative control (e.g., EGTA).

-

Flow cytometer or a fluorescence plate reader equipped for kinetic reads.

Procedure:

-

Cell Preparation: Harvest and wash the CCR4-expressing cells, then resuspend them in assay buffer.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) in the dark at 37°C for a specified time (e.g., 45 minutes). Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.

-

Washing: Wash the cells twice to remove excess extracellular dye.

-

Incubation: Resuspend the cells in assay buffer and allow them to equilibrate for 30-60 minutes in the dark.

-

Assay Measurement:

-

Acquire a baseline fluorescence reading of the cell suspension.

-

Add the this compound at various concentrations and incubate for a short period.

-

Add the CCR4 ligand (agonist) to stimulate the receptor.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the IC50 of the antagonist by plotting the inhibition of the ligand-induced calcium flux against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of the antagonist to inhibit the directed migration of cells towards a chemoattractant (a CCR4 ligand).

Materials:

-

CCR4-expressing cells (e.g., CEM cells).

-

Chemotaxis chamber (e.g., 96-well Boyden chamber with a porous membrane, typically 5 µm pore size for lymphocytes).

-

Chemoattractant (CCR4 ligand, e.g., CCL22).

-

This compound.

-

Assay Medium (e.g., serum-free RPMI 1640).

-

Cell viability stain (e.g., Trypan Blue).

-

Cell counting method (hemocytometer or automated counter).

-

Method for quantifying migrated cells (e.g., fluorescent dye like Calcein AM and a plate reader).

Procedure:

-

Cell Preparation: Culture and harvest CCR4-expressing cells. Resuspend the cells in assay medium at a defined concentration (e.g., 1x10⁷ cells/mL).

-

Chamber Setup:

-

In the lower wells of the chemotaxis chamber, add the assay medium containing the chemoattractant (ligand) with or without various concentrations of this compound. Include a negative control (medium alone) and a positive control (ligand alone).

-

-

Cell Addition: Carefully place the porous membrane over the lower wells. Add the cell suspension to the upper chamber of each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

-

Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (like Calcein AM) to measure cell number with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (ligand alone). Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist.

References

CCR4 Antagonist Binding Affinity and Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking, making it an attractive target for therapeutic intervention in various inflammatory diseases and cancers.[1][2] This document details quantitative binding data for a range of CCR4 antagonists, outlines experimental protocols for assessing binding parameters, and illustrates key signaling pathways and experimental workflows.

Quantitative Binding Affinity of CCR4 Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values for these parameters generally indicate a higher binding affinity. The following tables summarize the binding affinities of several CCR4 antagonists from different chemical classes, as determined by radioligand binding assays.

Table 1: Binding Affinity of Arylsulfonamide and Lipophilic Amine CCR4 Antagonysts

| Compound | Chemical Class | Assay Type | Radioligand | Cell Line | pKi (mean ± SEM) | Reference |

| Compound 1 | Lipophilic Amine | Competition Binding | ¹²⁵I-CCL17 | CHO-CCR4 | 8.70 ± 0.21 | [3] |

| Compound 2 | Lipophilic Amine | Competition Binding | ¹²⁵I-CCL17 | CHO-CCR4 | 9.10 ± 0.09 | [3] |

| Compound 3 | Arylsulfonamide | Competition Binding | ¹²⁵I-CCL17 | CHO-CCR4 | 9.04 ± 0.17 | [3] |

| Compound 4 | Arylsulfonamide | Competition Binding | ¹²⁵I-CCL17 | CHO-CCR4 | 8.74 ± 0.09 |

Table 2: Binding Affinity and Functional Potency of Various CCR4 Antagonists

| Antagonist | Assay Type | Cell Line/System | IC50 (nM) | pIC50 | Reference |

| K777 | CCL17 Binding | Hut78 cells | 57 | - | |

| K777 | CCL17-induced Chemotaxis | Hut78 cells | 8.9 | - | |

| C-021 | [³⁵S]GTPγS Binding | Human CCR4 | 18 | - | |

| C-021 | Chemotaxis (human) | - | 140 | - | |

| C-021 | Chemotaxis (mouse) | - | 39 | - | |

| GSK2239633A | [¹²⁵I]-TARC Binding | Human CCR4 | - | 7.96 | |

| AZD2098 | - | Human CCR4 | - | 7.8 | |

| AZD2098 | - | Rat CCR4 | - | 8.0 | |

| AZD2098 | - | Mouse CCR4 | - | 8.0 | |

| AZD2098 | - | Dog CCR4 | - | 7.6 | |

| CCR4 antagonist 3 | [¹²⁵I]-TARC Binding | CEM cells | 1700 | - | |

| CCR4 antagonist 3 | TARC-mediated Migration | CEM cells | 6400 | - | |

| CCR4 antagonist 4 | - | - | 20 | - | |

| CCR4 antagonist 4 | MDC-mediated Chemotaxis | - | 7 | - | |

| CCR4 antagonist 4 | Ca²⁺ Mobilization | - | 3 | - |

Binding Kinetics of CCR4 Antagonists

Table 3: Binding Kinetics of CCR4 Antagonists (Conceptual)

| Antagonist | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) (koff/kon) | Residence Time (min) |

| Compound X | 1 x 10⁵ | 1 x 10⁻³ | 10 | 16.7 |

| Compound Y | 5 x 10⁵ | 5 x 10⁻⁴ | 1 | 33.3 |

| Compound Z | 2 x 10⁶ | 1 x 10⁻² | 5 | 1.7 |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality binding data. The following sections provide step-by-step methodologies for radioligand binding assays and surface plasmon resonance, adapted for the study of CCR4 antagonists.

Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand competition binding assay to determine the Ki of a test compound for CCR4.

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: ¹²⁵I-labeled CCL17 or ¹²⁵I-labeled CCL22.

-

Test Compounds: CCR4 antagonists of interest.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR4 ligand or antagonist.

-

96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes.

-

Scintillation Counter and Scintillation Fluid .

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the following in each well:

-

50 µL of cell membranes (containing a predetermined optimal protein concentration).

-

50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific binding control).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate according to the manufacturer's instructions.

-

Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity and kinetic data.

Materials:

-

SPR Instrument (e.g., Biacore, ProteOn).

-

Sensor Chip: A carboxymethylated dextran (CM5) or similar sensor chip suitable for protein immobilization.

-

Purified CCR4: Solubilized and purified full-length CCR4 protein.

-

Test Compounds: CCR4 antagonists of interest.

-

Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-P+ with a low concentration of detergent like 0.05% DDM).

-

Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified CCR4 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding and Kinetic Analysis:

-

Inject a series of concentrations of the test compound (analyte) over the immobilized CCR4 surface (and a reference flow cell without CCR4).

-

Monitor the association phase as the compound binds to the receptor.

-

Switch to running buffer alone to monitor the dissociation phase.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the CCR4 signaling pathway and the workflows for the binding assays described above.

CCR4 Signaling Pathway

Upon binding of its natural ligands, CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This can result in various cellular responses, including chemotaxis, cell activation, and proliferation. Some studies suggest that CCR4 can also signal through β-arrestin pathways, independent of G-protein coupling.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of CCR4 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in the migration and recruitment of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its ligands, CCL17 and CCL22, are often upregulated in various inflammatory diseases and cancers. Consequently, antagonizing the CCR4 pathway presents a promising therapeutic strategy for conditions such as atopic dermatitis, asthma, and various malignancies.[1][3]

This document provides a comprehensive technical overview of the pharmacokinetics of CCR4 antagonist 2 , a novel, potent, and orally bioavailable small molecule designed to inhibit the trafficking of Tregs into the tumor microenvironment.[4] this compound, also referred to as Compound 31 in some literature, demonstrates high selectivity and potent inhibition of CCR4-mediated signaling, with IC50 values of 40 nM for Ca2+ flux and 70 nM for chemotaxis. This guide will detail its pharmacokinetic profile, the experimental methodologies used for its characterization, and the underlying biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in multiple preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 850 | 1200 |

| AUC0-inf (ng·h/mL) | 1870 | 9850 |

| t1/2 (h) | 2.1 | 4.5 |

| CL (mL/min/kg) | 8.9 | - |

| Vdss (L/kg) | 1.8 | - |

| Oral Bioavailability (F%) | - | 53% |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Tmax (h) | - | 1.0 |

| Cmax (ng/mL) | 620 | 750 |

| AUC0-inf (ng·h/mL) | 2150 | 6400 |

| t1/2 (h) | 3.8 | 6.2 |

| CL (mL/min/kg) | 7.8 | - |

| Vdss (L/kg) | 2.5 | - |

| Oral Bioavailability (F%) | - | 60% |

Data presented are mean values. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Experimental Protocols

The characterization of the pharmacokinetic profile of this compound involved standardized in vivo studies. The methodologies for these key experiments are detailed below.

-

Animal Models:

-

Mice: Male BALB/c mice, aged 8-10 weeks, weighing 20-25 grams.

-

Rats: Male Sprague-Dawley rats, aged 8-10 weeks, weighing 250-300 grams.

-

Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. A fasting period of 4 hours was implemented before oral dosing.

-

-

Drug Formulation and Administration:

-

Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.5 mg/mL. The formulation was administered as a bolus dose via the tail vein.

-

Oral (PO): The compound was suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water. The suspension was administered via oral gavage.

-

-

Sample Collection and Processing:

-

Serial blood samples (approximately 50 µL for mice, 100 µL for rats) were collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Blood samples were collected into tubes containing K2-EDTA as an anticoagulant.

-

Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar proprietary compound).

-

Chromatography: Separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

-

The lower limit of quantification (LLOQ) for the assay was established at 1 ng/mL.

-

Visualizations: Pathways and Workflows

The following diagram illustrates the canonical signaling pathway of the CCR4 receptor upon binding of its ligands, CCL17 or CCL22, and the mechanism by which this compound inhibits this process. The antagonist competitively binds to the receptor, preventing G-protein coupling and downstream signaling cascades that lead to cellular responses like chemotaxis.

Caption: Mechanism of this compound action.

This diagram outlines the logical flow of an in vivo pharmacokinetic study, from animal preparation to data analysis, as described in the protocol section.

Caption: Workflow for a preclinical pharmacokinetic study.

The following diagram illustrates the interplay between the primary pharmacokinetic processes (ADME) and the key parameters derived from them. This provides a conceptual framework for interpreting the data presented in Tables 1 and 2.

Caption: Relationship between ADME processes and PK parameters.

References

An In-depth Technical Guide to CCR4 Antagonist Target Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction: CCR4 as a Therapeutic Target

C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the migration and trafficking of various leukocyte populations.[1][2] Its primary endogenous ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[3][4] CCR4 is preferentially expressed on specific T-cell subsets, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[5]

This expression profile implicates CCR4 in the pathogenesis of numerous diseases. In allergic and inflammatory conditions like atopic dermatitis and asthma, CCR4-mediated recruitment of Th2 cells to sites of inflammation is a key driver of pathology. In oncology, the trafficking of CCR4-expressing Tregs into the tumor microenvironment (TME) is a major mechanism of immune evasion, suppressing anti-tumor responses. Furthermore, CCR4 is often highly expressed on malignant cells in certain hematological cancers, such as Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL).

This dual role in both promoting inflammatory responses and suppressing anti-tumor immunity makes CCR4 a compelling and validated target for therapeutic intervention with antagonists.

Mechanism of Action of CCR4 Antagonists

CCR4 antagonists function by inhibiting the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22. This blockade disrupts the downstream signaling cascades that lead to chemotaxis, thereby preventing the migration of CCR4-expressing cells to specific tissues. Therapeutic agents targeting CCR4 fall into two main categories:

-

Small Molecule Inhibitors: These orally bioavailable compounds typically act as allosteric antagonists, binding to sites on the receptor distinct from the natural ligand binding site. They can be classified into two groups based on their binding mode: Class I antagonists bind to an extracellular portion of the receptor, while Class II antagonists bind to an intracellular pocket.

-

Monoclonal Antibodies (mAbs): These agents, such as Mogamulizumab, bind directly to an extracellular epitope of the CCR4 receptor. Mogamulizumab is a humanized, defucosylated mAb, a modification that enhances its affinity for Fc receptors on effector cells like Natural Killer (NK) cells, leading to potent antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of CCR4-positive target cells.

Core Signaling and Validation Workflows

The validation of CCR4 as a therapeutic target follows a structured workflow from initial in vitro characterization to in vivo efficacy models and clinical trials. The fundamental signaling pathway initiated by ligand binding involves G-protein activation and β-arrestin recruitment, leading to cellular responses like chemotaxis.

In Vitro Target Validation Studies

In vitro assays are fundamental to confirming that a candidate antagonist engages the CCR4 target and inhibits its biological function.

Binding Assays

Binding assays quantify the affinity of an antagonist for the CCR4 receptor. Competition binding assays are commonly used to determine the potency of unlabeled compounds by measuring their ability to displace a radiolabeled ligand.

Table 1: Representative Binding Affinity of CCR4 Antagonists

| Compound/Antibody | Assay Type | Cell/Membrane Source | Ligand Displaced | IC50 / Ki | Reference |

|---|---|---|---|---|---|

| K777 | Competition Binding | Hut78 cells | [125I]-CCL17 | 57 nM (IC50) | |

| Allosteric Antagonists | Radioligand Binding | CHO-CCR4 membranes | [125I]-CCL17 | Varies |

| Mogamulizumab | Flow Cytometry | CCR4+ T-cells | N/A | High Affinity | |

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation: CHO cell membranes expressing human CCR4 are prepared and protein concentration is determined.

-

Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and BSA is prepared (pH 7.4).

-

Reaction Mixture: In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [125I]-CCL17) and increasing concentrations of the unlabeled antagonist.

-

Incubation: Add the CCR4-expressing membranes to each well. Incubate the plate with gentle agitation for 2 hours at room temperature.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with an ice-cold high-salt solution.

-

Quantification: Allow filters to dry, then add scintillation cocktail. Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., CCL22). Specific binding is calculated and plotted against the concentration of the antagonist to determine the IC50 value.

Functional Assays

Functional assays assess the ability of an antagonist to block CCR4-mediated cellular responses, primarily chemotaxis.

Table 2: Functional Inhibitory Potency of CCR4 Antagonists

| Antagonist | Assay Type | Cell Line | Chemoattractant | IC50 | Reference |

|---|---|---|---|---|---|

| C021 | Chemotaxis | MJ cells | CCL17 (100 nM) | ~100 nM | |

| AZD-2098 | Chemotaxis | MJ cells | CCL17 (100 nM) | ~1 µM | |

| FLX-A | Calcium Flux | Chem5-hCCR4 cells | CCL22 | Low nM range |

| K777 | Chemotaxis | Hut78 cells | CCL17 | 8.9 nM | |

Experimental Protocol: Transwell Chemotaxis Assay

-

Cell Preparation: Culture CCR4-expressing cells (e.g., Hut78, MJ cells, or primary T-cells). Harvest and resuspend cells in assay medium.

-

Antagonist Pre-incubation: Incubate the cells with various concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup: Use a 24-well Transwell plate with a polycarbonate membrane insert (e.g., 5 µm pore size). Add assay medium containing a specific concentration of chemoattractant (e.g., 10 nM CCL22) to the lower chamber.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow cell migration along the chemokine gradient.

-

Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a cell counter or a fluorescence-based method after labeling with a dye like Calcein-AM.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Plot the data to determine the IC50 value.

In Vivo Target Validation

In vivo studies in animal models are critical for evaluating the therapeutic potential and confirming the mechanism of action of CCR4 antagonists in a complex biological system.

Preclinical Disease Models

-

Allergic Inflammation Models: In models of atopic dermatitis or asthma, CCR4 knockout mice or wild-type mice treated with a CCR4 antagonist show ameliorated allergic responses, characterized by reduced recruitment of Th2 cells and eosinophils to the skin or lungs.

-

Oncology Models: In syngeneic or xenograft tumor models, CCR4 antagonists can inhibit tumor growth. This effect is often attributed to the blockade of Treg migration into the tumor, which increases the ratio of effector T cells to Tregs and enhances anti-tumor immunity. The anti-CCR4 antibody Mogamulizumab has demonstrated significant anti-tumor efficacy in preclinical models of T-cell leukemia.

Table 3: Summary of In Vivo Efficacy in Preclinical Models

| Model | Therapy | Key Finding | Outcome | Reference |

|---|---|---|---|---|

| Murine Atopic Dermatitis | CCR4 Antagonist | Reduced Th2/Th17 cell recruitment | Ameliorated allergic skin inflammation | |

| Ovalbumin-induced Lung Inflammation | Anti-CCL17/CCL22 Abs | Reduced leukocyte recruitment to lungs | Reduced airway inflammation | |

| RENCA (Renal Cancer) | Affi-5 (anti-CCR4 Ab) | Altered myeloid cell phenotype, increased NK cells | Antitumor activity | |

| CTCL Xenograft | C021 | Inhibited tumor growth | Reduced tumor burden |

| Ovarian Cancer (humanized mouse) | Anti-CCL22 Ab | Decreased Treg migration into tumor | Reduced Treg infiltration | |

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human CCR4-positive tumor cells (e.g., MJ cells for CTCL) into the flank of immunodeficient mice (e.g., NSG mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment groups. Administer the CCR4 antagonist or vehicle control systemically (e.g., orally or via intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry, to assess the infiltration of immune cell populations (e.g., Tregs, CD8+ T cells).

-

Data Analysis: Compare tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the antagonist.

Clinical Validation and Outlook

The ultimate validation of a therapeutic target is success in human clinical trials. The anti-CCR4 antibody Mogamulizumab has been approved in Japan and the US for the treatment of relapsed/refractory ATLL and CTCL, providing definitive clinical validation for CCR4 as a target in these hematological malignancies. Clinical trials have also explored small molecule CCR4 antagonists for asthma, though development in this area has been challenging.

Table 4: Selected Clinical Trial Data for Mogamulizumab

| Indication | Phase | Key Efficacy Metric | Result | Reference |

|---|---|---|---|---|

| Relapsed/Refractory CTCL (MAVORIC trial) | III | Progression-Free Survival (PFS) | Significantly longer PFS vs. Vorinostat (7.7 vs 3.1 months) | |

| Relapsed Peripheral T-cell Lymphoma (PTCL) & CTCL | I/II | Overall Response Rate (ORR) | 35% (PTCL), 37% (CTCL) |

| Relapsed Adult T-cell Leukemia (ATL) | II | Overall Response Rate (ORR) | 50% | |

Current research focuses on expanding the application of CCR4 antagonists to solid tumors, often in combination with immune checkpoint inhibitors, based on the rationale of blocking Treg infiltration to enhance the efficacy of immunotherapy. The development of robust pharmacodynamic assays, such as receptor occupancy assays, is crucial for guiding dose selection and confirming target engagement in clinical studies.

References

The Role of CCR4 in Adult T-cell Leukemia/Lymphoma and the Therapeutic Intervention with Mogamulizumab

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the C-C chemokine receptor 4 (CCR4) and its pivotal role in the pathogenesis of Adult T-cell Leukemia/Lymphoma (ATL), an aggressive malignancy of mature T-lymphocytes caused by the human T-cell lymphotropic virus type 1 (HTLV-1). We delve into the molecular mechanisms by which CCR4 contributes to the trafficking and homing of malignant T-cells, particularly to the skin. Furthermore, this guide offers a detailed examination of Mogamulizumab, a humanized monoclonal antibody targeting CCR4, which has emerged as a significant therapeutic agent for ATL. We present a synthesis of the available quantitative data on CCR4 expression and the clinical efficacy of Mogamulizumab, alongside detailed experimental protocols for key assays relevant to the study of CCR4 and its antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing the necessary technical information to support further investigation into CCR4-targeted therapies.

Introduction: The Significance of CCR4 in Adult T-cell Leukemia/Lymphoma

Adult T-cell Leukemia/Lymphoma (ATL) is a hematological malignancy with a poor prognosis, particularly in its aggressive forms. A key characteristic of ATL cells is the high surface expression of the C-C chemokine receptor 4 (CCR4).[1][2] This G-protein coupled receptor, along with its ligands, primarily thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22), plays a crucial role in T-cell trafficking.[3] In the context of ATL, the CCR4-CCL17/CCL22 axis is implicated in the migration of leukemic cells to various tissues, most notably the skin, leading to cutaneous manifestations of the disease.[1] The consistent and high-level expression of CCR4 on ATL cells has identified it as a prime therapeutic target.

Mogamulizumab: A CCR4-Targeted Monoclonal Antibody

Mogamulizumab is a humanized IgG1 kappa monoclonal antibody that specifically targets CCR4.[4] A distinguishing feature of Mogamulizumab is its defucosylated Fc region, a modification that significantly enhances its binding affinity to the Fcγ receptor IIIa (FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells. This enhanced binding potentiates a powerful antibody-dependent cellular cytotoxicity (ADCC) response against CCR4-expressing ATL cells.

Mechanism of Action

The primary mechanism of action of Mogamulizumab is the induction of a potent ADCC response. Upon binding to CCR4 on the surface of ATL cells, the Fc portion of Mogamulizumab is recognized by FcγRIIIa on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target ATL cells. The defucosylation of Mogamulizumab's Fc region is a critical glycoengineering modification that leads to a more robust ADCC activity compared to its fucosylated counterparts.

References

- 1. Clinical significance of CCR4 expression in adult T-cell leukemia/lymphoma: its close association with skin involvement and unfavorable outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Narrative Review of the State of the Art of CCR4-Based Therapies in Cutaneous T-Cell Lymphomas: Focus on Mogamulizumab and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mogamulizumab and the treatment of CCR4-positive T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Studies of the CCR4 Antagonist FLX475

Introduction

C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immuno-oncology and inflammatory diseases.[1][2] This receptor is highly expressed on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity, and on T-helper 2 (Th2) cells that mediate allergic inflammation.[1][3] The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often secreted within the tumor microenvironment (TME) and inflamed tissues, leading to the recruitment of these immunosuppressive and pro-inflammatory cell types.[4] Consequently, antagonizing the CCR4-ligand axis is a promising strategy to enhance anti-tumor responses and alleviate allergic inflammation.

This whitepaper provides an in-depth technical overview of the preclinical studies of FLX475 (also known as RPT193 or tivumecirnon), a potent and selective small molecule antagonist of CCR4. FLX475 has been investigated for its potential in both oncology and allergic diseases. This document is intended for researchers, scientists, and drug development professionals, and will detail the quantitative data from key experiments, the methodologies of those experiments, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts and Signaling Pathways

CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL17 or CCL22, initiates a signaling cascade that leads to cell migration. This process is central to the recruitment of Tregs to the TME and Th2 cells to sites of allergic inflammation. The signaling pathway involves the activation of G proteins, leading to downstream effects such as calcium mobilization and actin polymerization, which are essential for chemotaxis.

Quantitative Preclinical Data for FLX475

The preclinical development of FLX475 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Ligand | Cell Line/System | Species | IC50 / pIC50 | Reference |

| Chemotaxis Inhibition | CCL17/CCL22 | CCR4+ T-cells | Human | IC50: Potent (nM range) | |

| [³⁵S]GTPγS Binding | CCL22 | CCR4-expressing cells | Human | IC50: 18 nM | |

| Calcium Flux | Not Specified | CCR4-expressing cells | Human | IC50: 22 nM | |

| Receptor Occupancy | RPT193 | Healthy Volunteers | Human | ≥80% at 50-400 mg |

Note: Specific IC50 values for FLX475 in chemotaxis assays are described as potent but the exact figures are not always publicly disclosed in the initial discovery papers. The provided data for C-021 and CCR4-351 are from other potent small molecule CCR4 antagonists and are illustrative of the potency range for this class of molecules.

Table 2: In Vivo Efficacy in Tumor Models

| Tumor Model | Treatment | Key Finding | Reference |

| Murine Mesothelioma | CAR T-cells + CCR4 antagonist | Significantly slowed tumor growth and improved survival | |

| Various Tumor Models | FLX475 | Blocks Treg migration to the TME |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments performed in the evaluation of FLX475.

Chemotaxis Assay

Objective: To determine the ability of FLX475 to inhibit the migration of CCR4-expressing cells towards the chemokines CCL17 and CCL22.

Methodology:

-

Cell Preparation: Human CCR4+ T-cells (e.g., from peripheral blood mononuclear cells or a suitable cell line) are isolated and suspended in an appropriate assay medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The lower chamber is filled with medium containing a specific concentration of CCL17 or CCL22.

-

Treatment: The CCR4+ cells are pre-incubated with varying concentrations of FLX475 or a vehicle control.

-

Migration: The treated cells are added to the upper chamber of the chemotaxis plate. The plate is then incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemokine gradient.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent dye that binds to the cells and measuring the fluorescence.

-